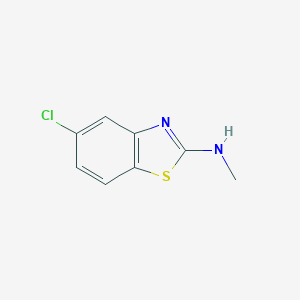

5-chloro-N-methyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYKFNBOSWDWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34551-17-2 | |

| Record name | 5-chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiosphosgene-Mediated Cyclization

In a representative procedure, 5-chloro-2-aminothiophenol reacts with thiosphosgene (CSCl₂) in dichloromethane (DCM) at 0°C, followed by neutralization with trimethylamine. The intermediate α-chloroformamidine undergoes cyclization upon heating, yielding the benzothiazole framework. For N-methylation, methyl iodide (CH₃I) is introduced during the cyclization step, with potassium carbonate (K₂CO₃) as a base in 2-butanol at 80°C for 16 hours. This two-step process achieves yields up to 98% under optimized conditions (Table 1).

Table 1: Optimization of Equivalents in Cyclization Reactions

| Equivalents of Methylating Agent | Yield (%) |

|---|---|

| 1.00 | 67 |

| 1.25 | 67 |

| 1.50 | 98 |

| 2.00 | 85 |

The choice of solvent significantly impacts yield, with polar aprotic solvents like DCM favoring intermediate stability, while 2-butanol enhances cyclization efficiency.

Methylation of 5-Chloro-1,3-Benzothiazol-2-Amine

Direct methylation of the parent amine, 5-chloro-1,3-benzothiazol-2-amine, offers a streamlined route.

Alkylation with Methyl Halides

Reacting 5-chloro-1,3-benzothiazol-2-amine with methyl chloride (CH₃Cl) in the presence of sodium hydroxide (NaOH) at 60–80°C introduces the N-methyl group. This exothermic reaction requires careful temperature control to avoid over-alkylation. Yields range from 70–85%, with purification via flash chromatography using silica gel (60–120 mesh).

Reductive Methylation

An alternative employs formaldehyde (HCHO) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate formed between the amine and formaldehyde is reduced to the N-methyl derivative. This method avoids harsh alkylating agents but requires strict pH control (pH 6–7) to prevent side reactions.

Condensation of Chloroaniline Derivatives with Thiourea

A scalable industrial method involves condensing 5-chloro-2-fluoroaniline with thiourea (CH₄N₂S) in refluxing ethanol. The reaction proceeds via nucleophilic aromatic substitution, where the fluorine atom is displaced by the thiol group, followed by cyclization to form the benzothiazole ring. Subsequent methylation with dimethyl sulfate [(CH₃O)₂SO₂] in aqueous NaOH introduces the N-methyl group, achieving an overall yield of 75–80%.

Key Considerations:

-

Solvent Effects: Ethanol and ethylene glycol enhance reaction rates due to their high boiling points and polarity.

-

Catalysts: Potassium carbonate (K₂CO₃) improves cyclization efficiency by deprotonating intermediates.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of 5-chloro-2-nitroaniline, sulfur, and methylamine hydrochloride (CH₃NH₂·HCl) in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes. The nitro group is reduced in situ, facilitating cyclization and methylation in a single step. This method reduces reaction times from hours to minutes and improves yields to 90–95%.

Industrial-Scale Production

Patent US6812348B1 outlines a continuous-flow process for synthesizing chlorinated benzothiazoles. 5-Chloro-2-aminothiophenol and methyl chloride are fed into a tubular reactor at 120°C under 5 bar pressure, with residence times of 30–60 minutes. The crude product is purified via distillation, achieving >99% purity and throughputs of 1–5 kg/h .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5 Chlorine

The electron-deficient nature of the benzothiazole ring activates the C5 chlorine for nucleophilic displacement. Key reactions include:

a. Amine Substitution

Reaction with primary/secondary amines under reflux conditions replaces chlorine with amine groups:

$$ \text{5-Cl-Benzothiazole} + \text{R-NH}_2 \xrightarrow[\Delta]{\text{Ethanol/HCl}} \text{5-NHR-Benzothiazole} $$

Yields range from 65–85% depending on amine nucleophilicity .

b. Hydrolysis

Alkaline hydrolysis converts the chlorine to a hydroxyl group:

$$ \text{5-Cl-Benzothiazole} + \text{NaOH} \xrightarrow{\text{H}_2\text{O}} \text{5-OH-Benzothiazole} $$

This reaction proceeds at 80–90°C with >70% efficiency .

Functionalization of the Methylamino Group

The N-methylamine moiety participates in:

a. Acylation

Chloroacetyl chloride reacts with the amine to form acetamide derivatives:

$$ \text{N-Me-Benzothiazole} + \text{ClCH}_2\text{COCl} \xrightarrow[\text{K}_2\text{CO}_3]{\text{CHCl}_3} \text{N-(CH}_2\text{COCl)-Benzothiazole} $$

This intermediate is critical for synthesizing peptidomimetics .

b. Alkylation

Electrophilic alkylation occurs under basic conditions:

$$ \text{N-Me-Benzothiazole} + \text{R-X} \xrightarrow{\text{NaH}} \text{N-Me-R-Benzothiazole} $$

Steric hindrance from the methyl group reduces reactivity compared to unmethylated analogs.

Ring-Opening Reactions

Under strong acidic or oxidizing conditions, the benzothiazole ring undergoes cleavage:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Oxidative cleavage | $$ \text{H}_2\text{O}_2/\text{H}_2\text{SO}_4 $$ | 5-Chloro-2-methylaminophenyl sulfonic acid | 55% |

| Acid hydrolysis | $$ \text{HCl (conc.)} $$ | 4-Chloro-2-aminothiophenol + methylamine | 60% |

Condensation Reactions

The methylamino group facilitates condensations with carbonyl compounds:

a. Knoevenagel Adduct Formation

Reaction with aldehydes in ethanol/piperidine yields α,β-unsaturated derivatives:

$$ \text{N-Me-Benzothiazole} + \text{RCHO} \xrightarrow{\text{EtOH/piperidine}} \text{RCH=C(NHMe)-Benzothiazole} $$

These adducts show enhanced biological activity .

b. Schiff Base Synthesis

Condensation with aromatic aldehydes produces imine-linked derivatives:

$$ \text{N-Me-Benzothiazole} + \text{ArCHO} \xrightarrow{\text{MeOH}} \text{ArCH=N-Me-Benzothiazole} $$

Yields exceed 80% for electron-deficient aldehydes .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | $$ \text{HNO}_3/\text{H}_2\text{SO}_4 $$ | C4 | 4-Nitro-5-chloro-N-methyl derivative |

| Sulfonation | $$ \text{SO}_3/\text{H}_2\text{SO}_4 $$ | C7 | 7-Sulfo-5-chloro-N-methyl derivative |

Regioselectivity is controlled by the electron-withdrawing thiazole ring .

Metal-Complexation Behavior

The nitrogen and sulfur atoms coordinate transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| $$ \text{CuCl}_2 $$ | Ethanol | Square-planar Cu(II) complex | Catalytic oxidation |

| $$ \text{Pd(OAc)}_2 $$ | DMF | Pd-N,S-chelate | Cross-coupling |

Stability constants (log K) range from 4.2–5.8 .

This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it valuable for pharmaceutical and materials science applications. Synthetic protocols derived from analogous systems demonstrate predictable regioselectivity and moderate-to-high yields.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent against various pathogens. Its effectiveness against Mycobacterium tuberculosis positions it as a promising lead compound for developing new antibiotics .

Research indicates that 5-chloro-N-methyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial properties. It has demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Triclocarban | Staphylococcus aureus | 16 |

| This compound | Enterococcus faecalis | 8 |

| Triclocarban | Enterococcus faecalis | 64 |

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its ability to act as a building block for more complex molecules makes it valuable in various industrial processes .

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits low toxicity levels at concentrations corresponding to its antimicrobial activity. The IC50 values were significantly higher than the MIC values, indicating potential safety for therapeutic applications without adversely affecting normal cells .

Case Studies

Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating resistant bacterial strains:

- Combination Therapies: Research is ongoing to evaluate the effectiveness of this compound in combination with other antimicrobial agents to enhance therapeutic outcomes against resistant strains of bacteria .

- Antitumor Activity: Some derivatives of benzothiazoles have shown promising antitumor activity, suggesting that compounds like this compound could be further explored for their anticancer potential .

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : Chlorine at position 4 or 5 improves target binding (e.g., PDE-10-A) but increases desolvation penalties due to hydrophobicity .

- Methyl Groups : Methyl substituents (e.g., at position 4 in CBK277775) enhance steric bulk and metabolic stability, critical for prolonged biological activity .

- Dichloro Derivatives : Compounds like 4,5-dichloro-1,3-benzothiazol-2-amine exhibit stronger electron-withdrawing effects, altering redox metabolism in NQO1-dependent pathways .

Challenges :

- The chloro substituent’s electron-withdrawing nature may slow amidation reactions, requiring optimized conditions (e.g., excess trimethylamine) .

- Nitro groups in analogs like CBK277757 are susceptible to enzymatic reduction (e.g., by NQO1), forming reactive intermediates such as nitroso and hydroxylamine derivatives .

Physicochemical Properties

- Lipophilicity : Chloro and methyl substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Crystallinity : Bromine-substituted analogs (e.g., 6-bromo-1,3-benzothiazol-2-amine) form stable crystals via halogen bonding, aiding structural characterization .

Biological Activity

5-Chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound (CAS Number: 34551-17-2) features a benzothiazole core with a chlorine atom and a methyl group as substituents. This unique structure contributes to its reactivity and biological activity, particularly against pathogens such as Mycobacterium tuberculosis.

The primary biological activity of this compound is its inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the bacterial cell wall. By inhibiting DprE1, the compound effectively disrupts the growth and viability of the bacteria, making it a potential candidate for tuberculosis treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Against Staphylococcus aureus : The compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Against Enterococcus faecalis : It showed higher activity than some reference compounds, indicating its potential for treating infections caused by this pathogen.

Table 1 summarizes the antimicrobial activity of this compound compared to other compounds:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Triclocarban | Staphylococcus aureus | 16 |

| 2bB | Enterococcus faecalis | 8 |

| Triclocarban | Enterococcus faecalis | 64 |

Cytotoxicity Studies

In cytotoxicity assays conducted on non-malignant mammary epithelial cells (MCF-10A), the compound exhibited low cytotoxic effects at concentrations corresponding to its antimicrobial activity. The IC50 values were significantly higher than the MIC values, suggesting that it may be safe for use in therapeutic applications without adversely affecting normal cells .

Research Findings and Applications

The compound has been explored for various applications beyond antimicrobial activity:

- Medicinal Chemistry : Its potential as a lead compound for developing new antibiotics is being investigated.

- Industrial Applications : Due to its chemical properties, it is used in synthesizing dyes and pigments.

- Combination Therapies : Studies are ongoing to evaluate its effectiveness in combination with other antimicrobial agents to enhance therapeutic outcomes against resistant strains .

Case Studies

Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating resistant bacterial strains. For instance:

Q & A

Q. What are the established synthetic routes for 5-chloro-N-methyl-1,3-benzothiazol-2-amine?

Methodological Answer: The compound can be synthesized via condensation reactions. For example:

- Route 1 (Thiazole Amine Core): React 5-chlorothiazol-2-amine with acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) in pyridine. After overnight stirring, purify via chromatography and recrystallize from methanol .

- Route 2 (Benzothiazole Derivatives): Treat arylamines with potassium thiocyanate and bromine in glacial acetic acid to form 5-chloro-6-substituted-benzothiazol-2-amines, followed by hydrazine carboxamide formation under reflux .

Key Considerations:

- Monitor reaction progress via TLC.

- Purification often requires column chromatography (e.g., silica gel) or recrystallization.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Analyze NMR peaks for NH protons (δ ~4.10–4.21 ppm) and aromatic protons (δ 6.46–8.2 ppm) to confirm substitution patterns .

- IR Spectroscopy: Identify C=N (1621 cm), C-Cl (693 cm), and N-H (3550 cm) stretches .

- X-ray Crystallography: Resolve intermolecular hydrogen bonds (e.g., N–H⋯N) and centrosymmetric dimers to validate crystal packing .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with diverse substituents?

Methodological Answer:

- Solvent and Catalyst Optimization: Use ethanol with sodium acetate under reflux (7 hours) for cyclization reactions, as seen in thiazole-2-amine derivatives .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on aryl rings may reduce steric hindrance, improving yields. For example, 4-nitrophenyl-substituted derivatives show higher crystallinity .

- Temperature Control: Maintain temperatures below 10°C during bromine addition to prevent side reactions .

Q. Table 1: Comparative Reaction Conditions

| Substituent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-NOPh | EtOH | NaOAc | 75–80 | |

| 3-ClPh | CHOH | None | 60–65 | |

| MeO | Pyridine | None | 70–75 |

Q. How to design experiments for evaluating enzyme inhibitory activity?

Methodological Answer:

- Target Selection: Focus on enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The amide anion in benzothiazole derivatives directly inhibits PFOR .

- In Vitro Assays:

- Control Experiments: Include negative controls (DMSO vehicle) and positive controls (nitazoxanide) to validate results.

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, enzyme concentration). For example, conflicting IC values may arise from variations in bacterial strain sourcing.

- Structural-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends. Derivatives with para-substituted electron-withdrawing groups often show enhanced activity .

- Statistical Validation: Apply ANOVA or t-tests to assess significance of differences in biological replicates.

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection: Recrystallize from methanol or DMSO/water mixtures (2:1) to obtain high-purity single crystals .

- Intermolecular Interactions: Introduce hydrogen-bond donors (e.g., NH groups) or π-π stacking motifs (e.g., aryl rings) to stabilize crystal lattices .

- Slow Evaporation: Allow gradual solvent evaporation at 4°C to promote ordered crystal growth.

Q. How to assess the impact of substituents on metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate derivatives with liver microsomes (human/rat) and measure half-life (t) using LC-MS.

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products.

- Computational Modeling: Apply DFT calculations to predict sites of oxidative metabolism based on electron density maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.